2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3/c1-2-22-15(24)17(20-16(22)25)7-9-21(10-8-17)11-14(23)19-13-5-3-12(18)4-6-13/h3-6H,2,7-11H2,1H3,(H,19,23)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATIRQIFKVULLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with a suitable spirocyclic precursor, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione, and then introduce the ethyl and fluorophenyl groups through a series of reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into biochemical pathways and potential therapeutic targets.
Medicine
In the medical field, this compound has potential as a lead compound for drug development. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide exerts its effects involves binding to specific molecular targets. The exact mechanism can vary depending on the biological context, but it often involves interactions with enzymes or receptors that play a role in cellular processes.
Comparison with Similar Compounds
Key Structural Differences and Implications
Position 3 Substituents :
- The target compound’s 3-ethyl group contrasts with analogs featuring methyl (e.g., ) or hydrogen. Ethyl may enhance lipophilicity and steric interactions compared to smaller groups.
- In Compound C (), the absence of a 3-ethyl group and presence of a trifluoroethylacetamide may improve metabolic stability but reduce target affinity.
Acetamide Modifications: The 4-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, balancing solubility and binding. Replacement of oxygen with sulfur (e.g., thioether in ) alters electronic properties and may influence redox stability.
Spiro Ring Functionalization: Compounds with 1-phenyl substitution (e.g., ) show activity in DDR1 or KRAS-PDEd inhibition, suggesting the phenyl group enhances target engagement.
Q & A
Q. How can I design a synthetic route for this compound, and what critical reaction conditions should be optimized?
A multistep synthesis approach is recommended, starting with the spirocyclic core. For example:
- Step 1 : React 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione with sulfonyl chlorides or acid chlorides in dichloromethane (DCM) using triethylamine (TEA) as a base at room temperature for 16 hours .
- Step 2 : Purify intermediates via column chromatography (silica gel, DCM:MeOH 9:1) .
- Critical conditions : Monitor reaction progress via TLC, optimize stoichiometry of sulfonyl chlorides (1.1 eq relative to amine), and ensure anhydrous conditions to prevent hydrolysis.
Q. What spectroscopic techniques are most effective for structural characterization?
- 1H/13C NMR : Use DMSO-d6 or CDCl3 to confirm spirocyclic framework and substituent integration (e.g., fluorophenyl protons at δ ~7.0–7.3 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) to validate stereochemistry .
- Mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .
Q. How do I assess purity and stability during storage?
- HPLC : Use a C18 column (gradient: MeOH/H2O with 0.1% formic acid) to detect impurities (<5%).
- Stability : Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the dioxo groups .
Advanced Research Questions
Q. How can I resolve contradictions in bioactivity data across structural analogs?
- Case study : Analogs with 4-fluorophenyl vs. 4-chlorophenyl groups showed divergent anticonvulsant activities. To resolve this:
Q. What strategies improve yield in spirocyclic ring formation?
- Optimize cyclization : Use high-dilution conditions (0.01 M) to favor intramolecular reactions over dimerization .
- Catalysis : Test Lewis acids (e.g., ZnCl2) to stabilize transition states during ring closure.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates .
Q. How do substituents on the spirocyclic core influence pharmacokinetics?
- Lipophilicity : Replace the 3-ethyl group with methyl or propyl to modulate logP (measured via shake-flask method).
- Metabolic stability : Introduce electron-withdrawing groups (e.g., CF3) at the 2-position to reduce CYP450-mediated oxidation .
- Permeability : Use Caco-2 cell assays to correlate substituent size with intestinal absorption .
Methodological Challenges
Q. How to address low reproducibility in crystallography data?
- Crystallization : Screen solvents (e.g., DCM/hexane) under slow evaporation. For hygroscopic compounds, use sealed tubes .
- Data refinement : Apply SHELXL for hydrogen placement and anisotropic displacement parameters. Validate with R-factor convergence (<0.05) .
Q. How to design SAR studies for anticonvulsant activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
